Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester
Description
Chemical Name: Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester
CAS Number: 1354019-35-4
Molecular Formula: C₁₃H₂₆N₂O₂
Molecular Weight: 242.36 g/mol
Purity: ≥95% (as per supplier specifications) .
This compound is a chiral piperidine derivative featuring an isopropyl group and a tert-butyl carbamate moiety. It is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. However, commercial availability has been discontinued across all package sizes (1 g to 500 mg) .
Properties
IUPAC Name |
tert-butyl N-[(3R)-piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(11-7-6-8-14-9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBVMBAQADEBT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCNC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and tert-butyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the piperidine derivative: This step involves the preparation of the piperidine ring, which serves as the core structure of the compound.
Reaction with isopropyl chloroformate: The piperidine derivative is then reacted with isopropyl chloroformate to introduce the isopropyl group.
Esterification with tert-butyl alcohol: Finally, the compound is esterified with tert-butyl alcohol to form the tert-butyl ester group.
Industrial Production Methods
In industrial settings, the production of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester is typically carried out in large-scale reactors under optimized conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester features a unique structure characterized by a piperidine ring, a carbamate functional group, and an isopropyl side chain. Its molecular formula is , with a molecular weight of approximately 227.33 g/mol. The (R) configuration at the piperidine nitrogen contributes to its distinct biological activity.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research indicates that this compound can modulate enzyme activity and receptor function, making it a candidate for drug development.
Case Study: Enzyme Inhibition
In studies focusing on enzyme inhibition, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was evaluated for its ability to prevent NLRP3-dependent pyroptosis in differentiated THP-1 cells, demonstrating significant biological activity that could lead to novel therapeutic strategies .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of various compounds. Its stability under different reaction conditions makes it an ideal building block for creating more complex molecular structures.
Synthesis Overview
The synthesis typically involves multi-step processes that ensure high purity levels of the final product. One common method includes nucleophilic substitution reactions followed by deprotection steps to yield the desired carbamate compound .
Mechanism of Action
The mechanism of action of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester with analogous carbamic acid tert-butyl esters containing piperidine or substituted piperidine scaffolds:
Research and Application Insights
- Pharmaceutical Intermediates : These compounds are frequently employed in the synthesis of protease inhibitors and kinase modulators. For example, tert-butyl (R)-piperidin-3-ylcarbamate (CAS 309956-78-3) is a precursor in anticancer drug development .
Biological Activity
Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 238.33 g/mol
- Structural Features :
- Piperidine ring
- Carbamate functional group
- Isopropyl side chain
These structural characteristics are essential for its interactions with biological targets, particularly enzymes and receptors.
This compound primarily exerts its biological effects through:
- Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition. This is particularly relevant for enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing their activity and potentially leading to therapeutic effects.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Enzyme Inhibition
-
Neuroprotective Effects
- Similar compounds have shown neuroprotective properties by modulating neurotransmitter systems, suggesting that this compound might offer protective effects against neurodegenerative diseases .
- Antimicrobial Activity
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Isopropyl-piperidin-3-yl-methyl-carbamic acid tert-butyl ester | Similar structure but with a methyl group | Potentially different biological activity due to structural variation |
| Isopropyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester | Stereoisomer with (S) configuration | Different spatial arrangement may lead to distinct pharmacological properties |
| Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester | Contains a pyrrolidine ring | Variations in ring structure may influence reactivity and biological interactions |
Alzheimer's Disease Research
In a study focusing on the neuroprotective effects of carbamate derivatives, this compound showed promise in inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms .
Cancer Studies
Research involving this compound demonstrated its ability to inhibit specific enzymes linked to cancer progression. For instance, it was shown to reduce tumor volume in preclinical models by targeting metabolic pathways essential for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
